molecular formula C23H29N5O8S B13861619 DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid

DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid

Cat. No.: B13861619
M. Wt: 535.6 g/mol
InChI Key: OKSUEATVFIVTFV-KRGHPTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves multiple steps, starting from the basic building blocks of phenylglycine and thiazolidine. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves its interaction with specific molecular targets within bacterial cells. By binding to penicillin-binding proteins (PBPs), it inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is unique due to its specific chemical structure, which imparts distinct properties and potential biological activities. Its combination of phenylglycyl and thiazolidine moieties differentiates it from other β-lactam antibiotics, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H29N5O8S

Molecular Weight

535.6 g/mol

IUPAC Name

(2S,4S)-2-[(R)-carboxy-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13?,14-,15-,17-/m0/s1

InChI Key

OKSUEATVFIVTFV-KRGHPTQSSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@@H]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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